molecular formula C17H24N6O2 B2609662 8-(3,5-Diethyl-1H-pyrazol-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 1014032-27-9

8-(3,5-Diethyl-1H-pyrazol-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2609662
CAS No.: 1014032-27-9
M. Wt: 344.419
InChI Key: UVJKQLUYVJGHCG-UHFFFAOYSA-N
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Description

8-(3,5-Diethyl-1H-pyrazol-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a pyrazole ring attached to a purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,5-Diethyl-1H-pyrazol-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method involves the condensation of 3,5-diethyl-1H-pyrazole with a suitable purine derivative under controlled conditions. The reaction is often carried out in the presence of a strong base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process typically includes the purification of intermediates and the final product using techniques such as recrystallization or chromatography. The reaction conditions are optimized to ensure high yield and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

8-(3,5-Diethyl-1H-pyrazol-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the purine ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

8-(3,5-Diethyl-1H-pyrazol-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(3,5-Diethyl-1H-pyrazol-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 8-(3,5-Dimethyl-1H-pyrazol-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione
  • 8-(3,5-Diethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Uniqueness

8-(3,5-Diethyl-1H-pyrazol-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific combination of alkyl groups and the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

8-(3,5-diethylpyrazol-1-yl)-3-methyl-7-(2-methylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O2/c1-6-11-8-12(7-2)23(20-11)16-18-14-13(22(16)9-10(3)4)15(24)19-17(25)21(14)5/h8,10H,6-7,9H2,1-5H3,(H,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJKQLUYVJGHCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1C2=NC3=C(N2CC(C)C)C(=O)NC(=O)N3C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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